molecular formula C7H14O B6236573 (3S)-hept-6-en-3-ol CAS No. 139342-10-2

(3S)-hept-6-en-3-ol

Cat. No.: B6236573
CAS No.: 139342-10-2
M. Wt: 114.2
InChI Key:
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Description

(3S)-hept-6-en-3-ol is an organic compound that belongs to the class of alcohols It is characterized by a seven-carbon chain with a double bond between the sixth and seventh carbon atoms and a hydroxyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-hept-6-en-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 1-bromo-6-heptene with magnesium in an ether solvent forms the corresponding Grignard reagent, which can then be reacted with formaldehyde to yield this compound. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of hept-6-en-3-one. This process uses a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to selectively reduce the carbonyl group to a hydroxyl group while preserving the double bond.

Chemical Reactions Analysis

Types of Reactions

(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The double bond can be hydrogenated to form heptan-3-ol using hydrogen gas and a metal catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hept-6-en-3-yl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Hept-6-en-3-one.

    Reduction: Heptan-3-ol.

    Substitution: Hept-6-en-3-yl chloride.

Scientific Research Applications

(3S)-hept-6-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3S)-hept-6-en-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the oxidation of the hydroxyl group to a carbonyl group. This reaction is part of metabolic pathways that process alcohols in living organisms.

Comparison with Similar Compounds

Similar Compounds

    (3R)-hept-6-en-3-ol: The enantiomer of (3S)-hept-6-en-3-ol with similar chemical properties but different biological activity.

    Hept-6-en-3-one: The oxidized form of this compound.

    Heptan-3-ol: The fully hydrogenated form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Its double bond also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

139342-10-2

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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